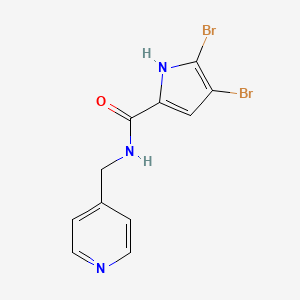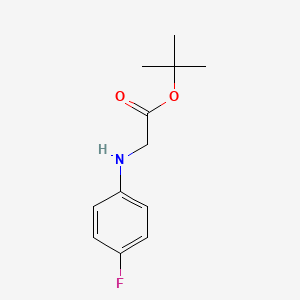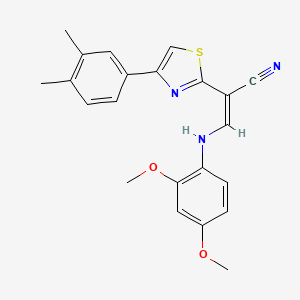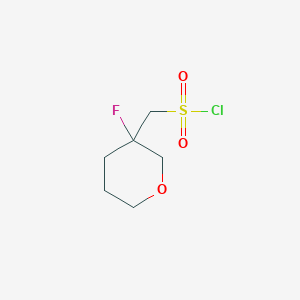
4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of two bromine atoms at the 4th and 5th positions of the pyrrole ring, a pyridinylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 4th and 5th positions.
Formation of Carboxamide: The dibrominated pyrrole is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group at the 2nd position.
Attachment of Pyridinylmethyl Group: Finally, the pyridinylmethyl group is introduced by reacting the intermediate with 4-pyridinemethanol or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
科学研究应用
4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridinylmethyl group can enhance binding affinity to certain targets, while the bromine atoms may influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
4,5-dichloro-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide: Similar structure with chlorine atoms instead of bromine.
4,5-dimethyl-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide: Similar structure with methyl groups instead of bromine.
4,5-dibromo-N-(4-methylbenzyl)-1H-pyrrole-2-carboxamide: Similar structure with a methylbenzyl group instead of pyridinylmethyl.
Uniqueness
4,5-dibromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both bromine atoms and the pyridinylmethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
属性
IUPAC Name |
4,5-dibromo-N-(pyridin-4-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O/c12-8-5-9(16-10(8)13)11(17)15-6-7-1-3-14-4-2-7/h1-5,16H,6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJAPCXYXKMMNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=C(N2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2375525.png)
![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

![3-isopentyl-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2375532.png)


![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
![3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2375540.png)
![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)



